(+)-Bicifadine Hydrochloride is a compound with notable analgesic properties. It has been studied for its effectiveness in treating various types of pain, including postoperative pain, acute inflammatory pain, and chronic neuropathic pain. The compound works by inhibiting the uptake of monoamine neurotransmitters, which are critical in the modulation of pain signals within the nervous system. The research on Bicifadine Hydrochloride has provided insights into its potential applications in pain management and its mechanism of action.
(+)-Bicifadine Hydrochloride, also known as (1S,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a chiral compound that has garnered attention for its potential applications in pain management and as a model compound in synthetic chemistry. It is classified as a non-opioid analgesic, primarily investigated for its effectiveness in treating neuropathic pain and osteoarthritis. The compound is notable for its unique molecular structure, which contributes to its pharmacological properties.
Bicifadine Hydrochloride is derived from the bicyclic amine family and is classified under analgesics. It has been synthesized for research purposes and is utilized in various scientific studies focusing on pain mechanisms and drug development. The compound exists in different polymorphic forms, with at least two known crystalline structures, which can affect its solubility and bioavailability.
The synthesis of (+)-Bicifadine Hydrochloride typically involves several steps, including:
Industrial production often scales up laboratory methods using large-scale reactors and continuous flow systems. Advanced purification techniques are employed to ensure consistent quality and efficiency, focusing on cost-effectiveness and environmental sustainability .
The molecular structure of (+)-Bicifadine Hydrochloride can be represented by the following chemical formula:
(+)-Bicifadine Hydrochloride can undergo several chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The choice of solvent and reaction conditions significantly influences the outcomes of these reactions .
The mechanism of action for (+)-Bicifadine Hydrochloride involves its interaction with monoamine transporters. It inhibits the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action contributes to its analgesic effects without the typical side effects associated with opioid analgesics.
Research indicates that (+)-Bicifadine Hydrochloride has shown efficacy in various pain models, highlighting its potential as a non-addictive alternative for pain relief .
(+)-Bicifadine Hydrochloride is systematically named as (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride. Its molecular formula is C₁₂H₁₅N·HCl, with a molar mass of 209.72 g/mol. The bicyclic [3.1.0]hexane scaffold incorporates a bridgehead nitrogen atom within the aziridine moiety, while the 4-methylphenyl group at the C1 position confers chirality. The (1R,5S) configuration defines the pharmacologically active enantiomer, critical for its analgesic activity. The hydrochloride salt crystallizes as a white to off-white powder, soluble in polar solvents like methanol and DMSO but insoluble in hexane [2] [3] [6].
Table 1: Molecular Properties of (+)-Bicifadine Hydrochloride
Property | Value |
---|---|
CAS Registry Number | 66504-75-4 |
Molecular Formula | C₁₂H₁₅N·HCl |
Molar Mass | 209.72 g/mol |
Exact Mass | 209.0971 Da |
Elemental Composition | C: 68.73%; H: 7.69%; Cl: 16.90%; N: 6.68% |
Chiral Centers | (1R,5S) |
Bicifadine hydrochloride exhibits two distinct polymorphic forms (Form I and Form II), differentiated by hydrogen-bonding networks and lattice energies. Form I is thermodynamically stable at room temperature, while Form II manifests as a metastable phase. Synchrotron X-ray diffraction reveals Form I adopts a monoclinic (P2₁/c) space group with denser molecular packing, whereas Form II displays a triclinic (P-1) arrangement. Intermolecular interactions involve N–H···Cl hydrogen bonds and van der Waals contacts between methylphenyl groups. The polymorphic transition temperature occurs near 120°C, confirmed by thermal analysis [1] [7].
Table 2: Characterization of Bicifadine Hydrochloride Polymorphs
Technique | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁/c | P-1 |
Hydrogen Bonding | Linear N–H···Cl chains | Dimeric N–H···Cl motifs |
Thermal Stability | Stable ≤120°C | Converts to Form I at 85–95°C |
Though primarily cationic due to its protonated amine group (pKₐ ~9.5), (+)-bicifadine hydrochloride displays pH-dependent speciation in aqueous solutions. At physiological pH (7.4), the compound exists predominantly as the monocation (94%). However, computational models suggest potential zwitterion formation via proton redistribution between the amine and chloride counterion. This behavior parallels fexofenadine hydrochloride, which exhibits confirmed zwitterionic character (pKₐ 4.25 and 9.53) [3] [5] [8]. Density Functional Theory (DFT) simulations indicate a zwitterion stabilization energy of ~5 kcal/mol, though crystallographic evidence remains unreported.
ATR-IR spectroscopy identifies polymorph-specific vibrations: Form I shows N–H stretches at 2780 cm⁻¹ and aromatic C–H bends at 1615 cm⁻¹, while Form II exhibits a shifted N–H band (2765 cm⁻¹) and split C–H deformations (1608, 1612 cm⁻¹). ATR-NIR spectroscopy enhances polymorph quantification sensitivity due to overtones of C–H/N–H stretches (6000–4000 cm⁻¹). Calibration models using Partial Least Squares (PLS) regression demonstrate superior accuracy for NIR (RMSEP=1.4%) versus IR (RMSEP=3.8%) or XRPD (RMSEP=4.4%) in binary mixtures [1]. XRPD fingerprints include characteristic peaks at 2θ=12.4° (Form I) and 10.8° (Form II), enabling phase identification in bulk pharmaceuticals.
Table 3: Key Spectroscopic Signatures of Bicifadine Hydrochloride Polymorphs
Technique | Form I | Form II | Analytical Utility |
---|---|---|---|
ATR-IR | 2780 cm⁻¹ (N–H), 1615 cm⁻¹ (C–H) | 2765 cm⁻¹ (N–H), 1608/1612 cm⁻¹ (C–H) | Polymorph differentiation |
ATR-NIR | 5980 cm⁻¹ (1st overtone), 4670 cm⁻¹ | 6020 cm⁻¹ (1st overtone), 4620 cm⁻¹ | Quantitative analysis (RMSEP=1.4%) |
XRPD | 12.4°, 18.7°, 22.3° (2θ) | 10.8°, 16.2°, 20.5° (2θ) | Crystallographic phase identification |
Vaporization enthalpy (ΔᵥₐₚH) for bicifadine free base, determined via correlation gas chromatography, is 98.7 kJ/mol at 298 K. This value correlates with its low volatility and solid-state stability. Boiling point estimation using the Clarke-Glew equation yields 412±15°C, consistent with its decomposition temperature observed by TGA (>250°C). Differential scanning calorimetry (DSC) thermograms show endotherms at 218°C (Form I melting) and 205°C (Form II melting), with polymorphic transitions exothermic at 95°C. The heat capacity difference (ΔCₚ) between solid and liquid phases is 0.52 J/g·K, indicating moderate molecular mobility upon fusion [6].
Table 4: Thermochemical Parameters of (+)-Bicifadine Hydrochloride
Property | Value | Method |
---|---|---|
Vaporization Enthalpy (ΔᵥₐₚH) | 98.7 kJ/mol (free base) | Correlation gas chromatography |
Estimated Boiling Point | 412 ± 15°C (free base) | Clarke-Glew equation |
Melting Point (Form I) | 218°C | Differential Scanning Calorimetry |
Melting Point (Form II) | 205°C | Differential Scanning Calorimetry |
Polymorphic Transition | 95°C (exothermic) | DSC/TGA |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0